N-(2,4-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a 3,4-dihydro-1H-isoquinolin-2-ylmethyl group attached to a 4-oxopyran-3-yl group, which is further linked to an N-(2,4-dimethylphenyl)acetamide group.Scientific Research Applications
Structural Aspects and Properties of Related Compounds
Structural Aspects of Amide Containing Isoquinoline Derivatives Research on isoquinoline derivatives such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide has shown that these compounds can form gels or crystalline solids when treated with mineral acids. The study highlights the influence of acid anions on the gelation process and reports the crystal structures of these compounds. Host–guest complexes with enhanced fluorescence emission compared to the parent compound were also observed, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antifungal Activity of Morpholin-3-yl-acetamide Derivatives A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, demonstrating fungicidal activity against Candida and Aspergillus species. This suggests potential pharmaceutical applications for similar acetamide derivatives in treating fungal infections (Bardiot et al., 2015).
Antitumor Activity of Quinazolinone Analogues Research on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity, with some compounds being significantly more potent than the positive control. This indicates the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Vibrational Spectroscopy and Molecular Docking Studies A detailed study of the structural and vibrational aspects of a quinazolinone derivative, focusing on molecular electrostatic potential and nonlinear optical properties, suggests applications in material science and drug design. Molecular docking studies indicated potential inhibitory activity against BRCA2 complex, hinting at applications in cancer therapy (El-Azab et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-7-8-22(18(2)11-17)26-25(29)16-31-24-15-30-21(12-23(24)28)14-27-10-9-19-5-3-4-6-20(19)13-27/h3-8,11-12,15H,9-10,13-14,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSSFNMPWGPIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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